molecular formula C12H15N3O2 B3102358 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-51-6

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B3102358
M. Wt: 233.27 g/mol
InChI Key: DUEVWKADSHOEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, also known as MTP, is a novel small molecule drug candidate that has been studied for its potential therapeutic applications in a variety of diseases. MTP is a heterocyclic compound containing a pyrazolopyridine nucleus and a methoxy substituent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, it has been reported to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s diseases.

Mechanism Of Action

The exact mechanism of action of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is not yet fully understood. However, it is believed to act by targeting multiple pathways, including NF-κB and MAPK signaling pathways. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been reported to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β. In addition, it has been found to induce apoptosis in cancer cells. It has also been reported to possess anti-bacterial activity against several Gram-positive and Gram-negative bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in laboratory experiments include its low cost and ease of synthesis. In addition, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. The main limitation of using 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in laboratory experiments is that the exact mechanism of action is not yet fully understood.

Future Directions

Future research on 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine should focus on further elucidating its mechanism of action, as well as on exploring its potential therapeutic applications in various diseases. In addition, further studies should be conducted to investigate its pharmacokinetics, pharmacodynamics, and safety profile. Furthermore, studies should be conducted to investigate its potential synergistic effects with other drugs. Finally, further studies should be conducted to explore its potential applications in drug delivery systems.

Scientific Research Applications

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been studied for its potential therapeutic applications in a variety of diseases. In recent years, it has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer activities. It has been reported to possess anti-inflammatory activity in a variety of animal models, including mouse models of arthritis and airway inflammation. It has also been found to possess anti-bacterial activity against several Gram-positive and Gram-negative bacteria. In addition, it has been reported to possess anti-cancer activity in cell culture models of various types of cancer.

properties

IUPAC Name

7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-5-6-13-9-8-14-15(12(9)10)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEVWKADSHOEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=NN2C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162354
Record name 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

CAS RN

1416714-51-6
Record name 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.